molecular formula C59H89N19O13S B549190 Icatibant CAS No. 130308-48-4

Icatibant

カタログ番号 B549190
CAS番号: 130308-48-4
分子量: 1304.5 g/mol
InChIキー: QURWXBZNHXJZBE-SKXRKSCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Icatibant is a synthetic decapeptide used to treat sudden attacks of hereditary angioedema (HAE). It works by blocking a chemical in the body that causes swelling, inflammation, and pain for patients with HAE . It is not a cure for HAE and is available only with a doctor’s prescription .


Synthesis Analysis

Icatibant is synthesized through an efficient solid-phase approach. This involves sequential coupling of protected amino acids to prepare Icatibant . The process also involves the usage of inorganic salts during the coupling, wash with HOBt in DMF solution after Fmoc-deprotection step to ensure complete removal of piperidine and reactions are going for completion .


Molecular Structure Analysis

The molecular formula of Icatibant is C59H89N19O13S . It is a synthetic decapeptide with five non-proteinogenic amino acids . It consists of ten amino acids in the following sequence: H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH .


Chemical Reactions Analysis

The chemical structure of Icatibant was elucidated by various analytical techniques and found satisfactory . It is optically active due to the presence of chiral centers in the amino acids .


Physical And Chemical Properties Analysis

Icatibant is a white or off-white powder in amorphous form. It is optically active due to the presence of chiral centers in the amino acids. It is freely soluble in water and hygroscopic by nature .

科学的研究の応用

Treatment of Hereditary Angioedema (HAE)

  • Scientific Field : Allergology
  • Application Summary : Icatibant is used for the treatment of acute attacks in Japanese patients with HAE Type I or II . HAE is a genetic disease characterized by recurrent swelling episodes affecting the skin, gastrointestinal mucosa, and upper respiratory tract .
  • Methods of Application : A phase 3, single-arm, open-label study was performed. After the onset of an acute attack, icatibant 30 mg was administered by the patient or a healthcare professional via subcutaneous injection in the abdomen .
  • Results : Eight patients were treated with icatibant. The median time to onset of symptom relief was 1.75 h (95% confidence interval, 1.00e2.50), and all patients had symptom relief within 5 h after administration. The time to maximum plasma concentration of icatibant was 1.79 h, and the maximum plasma concentration was 405 ng/ml .

Treatment of COVID-19

  • Scientific Field : Infectious Diseases
  • Application Summary : Icatibant is being assessed for its efficacy and safety in patients infected with SARS-CoV-2 (COVID-19) and admitted to hospital units without invasive mechanical ventilation .
  • Methods of Application : ICAT-COVID is a multicenter, randomized, open-label, proof-of-concept phase II clinical trial. Patients hospitalized with a confirmed COVID-19 pneumonia diagnosis are eligible. The experimental group will receive 30 mg of Icatibant subcutaneously 3 times a day for 3 days (for a total of 9 doses) .
  • Results : The results of this study are not yet available .

Treatment of Severe COVID-19

  • Scientific Field : Infectious Diseases
  • Application Summary : Icatibant is being evaluated for its efficacy and safety in hospitalized patients with pneumonia caused by COVID-19 .
  • Methods of Application : This is a phase II, single-center, three-armed parallel-group, open-label, active control superiority randomized clinical trial. Patients will receive either the inhibitor of C1e/kallikrein 20 U/kg intravenously on day 1 and day 4 plus standard care; or icatibant 30 mg subcutaneously, three doses/day for 4 days plus standard care; or standard care alone .
  • Results : The results of this study are not yet available .

Treatment of Hypotension

  • Scientific Field : Cardiology
  • Application Summary : In a clinical study, a dose of 3.2 mg/kg of Icatibant administered intravenously (approximately 8 times the therapeutic dose for HAE) caused erythema, itching, and hypotension in healthy subjects .
  • Methods of Application : The method of application involved intravenous administration of Icatibant at a dose of 3.2 mg/kg .
  • Results : The administration of Icatibant resulted in erythema, itching, and hypotension in healthy subjects .

Treatment of ACE Inhibitor-Induced Upper Airway Angioedema

  • Scientific Field : Allergology
  • Application Summary : Icatibant may be beneficial in patients with angioedema induced by angiotensin-converting enzyme inhibitors (ACE-I) .
  • Methods of Application : In a study, adults on ACE-Is who presented within 12 hours of the onset of at least moderately severe angioedema were randomized 1:1 to icatibant 30 mg or placebo administered subcutaneously .
  • Results : A total of 121 subjects were randomized (icatibant, n = 61; placebo, n = 60); 118 received treatment a median of 7.8 hours from symptom onset. There was no difference in time to meeting discharge criteria between groups (median, 4.0 hours in each group). There also was no difference in time to onset of symptom relief (median, icatibant, 2.0 hours; placebo, 1.6 hours) or any other secondary end point .

Treatment of Hereditary Angioedema in Patients of Different Body Weights

  • Scientific Field : Allergology
  • Application Summary : The effectiveness of Icatibant for the treatment of hereditary angioedema attacks is not affected by body weight .
  • Methods of Application : In the Icatibant Outcome Survey, a cohort observational study, attack and treatment characteristics as well as outcomes following treatment with icatibant were compared among patients with underweight, normal, overweight, and obese BMI .
  • Results : Most attacks (71.9–83.8%) were treated with a single icatibant injection without the need for rescue with plasma-derived C1-inhibitor (pdC1-INH), regardless of BMI. Patients with obese BMI used pdC1-INH as rescue treatment more often and treated attacks earlier than patients with normal BMI. Furthermore, time to resolution and duration of attack were shorter for patients with high BMI .

将来の方向性

Icatibant has been shown to be effective in treating acute attacks of hereditary angioedema (HAE) in adults, adolescents, and children aged 2 years and older . It is also being investigated as a potential treatment for COVID-19 pneumonia . A larger, phase 3 trial is warranted to establish the clinical value of this treatment .

特性

IUPAC Name

(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H89N19O13S/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURWXBZNHXJZBE-SKXRKSCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H89N19O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

138614-30-9 (acetate)
Record name Icatibant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20903963
Record name Icatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bradykinin is a peptide-based hormone that is formed locally in tissues in response to a trauma and acts to increases vessel permeability, dilates blood vessels and causes smooth muscle cells to contract. Bradykinin plays an important role in the mediation of pain as surplus bradykinin is partly responsible for producing signs of inflammation by activating bradykinin B2 receptors. In patients with HAE, they have an absent or dysfunctional C1-esterase inhibitor. This inhibitor is responsible for the production of bradykinin in which displacement of bradykinin from B2 receptors by icatibant has an inhibitory effect on the receptor for a relatively long time.
Record name Icatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Icatibant

CAS RN

130308-48-4
Record name Icatibant [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130308484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Icatibant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06196
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Icatibant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICATIBANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PG89G35Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Icatibant
Reactant of Route 2
Icatibant
Reactant of Route 3
Icatibant
Reactant of Route 4
Icatibant
Reactant of Route 5
Icatibant
Reactant of Route 6
Reactant of Route 6
Icatibant

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。